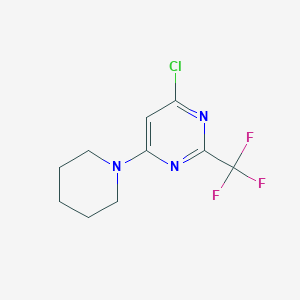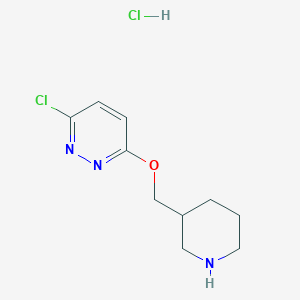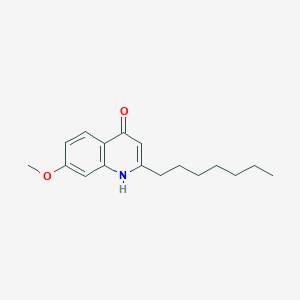
4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin ist eine chemische Verbindung mit der Summenformel C10H11ClF3N3. Es handelt sich um ein Pyrimidinderivat, das durch das Vorhandensein einer Chlor-Gruppe an der 4. Position, einer Piperidinyl-Gruppe an der 6. Position und einer Trifluormethyl-Gruppe an der 2. Position gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin beinhaltet typischerweise die Reaktion von 4-Chlor-2-(Trifluormethyl)pyrimidin mit Piperidin. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird auf eine Temperatur von etwa 100 °C erhitzt und mehrere Stunden lang gehalten, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und der Prozess kann zusätzliche Reinigungsschritte umfassen, wie z. B. Umkristallisation oder Chromatographie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe an der 4. Position kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Oxidations- und Reduktionsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Aminopyrimidinderivate liefern, während Oxidationsreaktionen Pyrimidin-N-oxide produzieren können .
Wissenschaftliche Forschungsanwendungen
4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle und anticancerogene Eigenschaften untersucht.
Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich als Leitstruktur für die Entwicklung von Medikamenten.
Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um ihre Wirkungen auszuüben. Die Trifluormethyl-Gruppe kann die Lipophilie der Verbindung verstärken, wodurch sie leichter Zellmembranen durchdringen kann. Die Piperidinyl-Gruppe kann zur Bindungsaffinität der Verbindung an ihr Ziel beitragen .
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The piperidinyl group can contribute to the compound’s binding affinity to its target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-(Trifluormethyl)pyrimidin: Fehlt die Piperidinyl-Gruppe, was sich auf ihre biologische Aktivität und chemische Reaktivität auswirken kann.
6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin: Fehlt die Chlor-Gruppe, was ihre Reaktivität in Substitutionsreaktionen beeinflussen kann.
4-Chlor-6-(Piperidin-1-yl)pyrimidin: Fehlt die Trifluormethyl-Gruppe, was sich auf ihre Lipophilie und biologische Aktivität auswirken kann.
Einzigartigkeit
4-Chlor-6-(Piperidin-1-yl)-2-(Trifluormethyl)pyrimidin ist durch das Vorhandensein aller drei funktionellen Gruppen (Chlor, Piperidinyl und Trifluormethyl) am Pyrimidinring einzigartig. Diese Kombination funktioneller Gruppen kann die Reaktivität und biologische Aktivität der Verbindung verbessern und sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen .
Eigenschaften
Molekularformel |
C10H11ClF3N3 |
|---|---|
Molekulargewicht |
265.66 g/mol |
IUPAC-Name |
4-chloro-6-piperidin-1-yl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H11ClF3N3/c11-7-6-8(17-4-2-1-3-5-17)16-9(15-7)10(12,13)14/h6H,1-5H2 |
InChI-Schlüssel |
QOWLIGKUNRGAAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)




![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)



